molecular formula C13H18N2O2 B12861810 Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl-

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl-

Cat. No.: B12861810
M. Wt: 234.29 g/mol
InChI Key: ZROJEGNGTAOWFQ-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a tetrahydroquinoline core, which is partially hydrogenated, and additional functional groups including a methyl, nitro, and propyl group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- typically involves the hydrogenation of quinoline derivatives. The process can be carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-methyl-7-nitro-2-propyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C13H18N2O2/c1-3-7-13(2)8-6-10-4-5-11(15(16)17)9-12(10)14-13/h4-5,9,14H,3,6-8H2,1-2H3

InChI Key

ZROJEGNGTAOWFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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